

BChE-IN-6: A Comparative Guide to its Selectivity Profile

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Compound of Interest

Compound Name: BChE-IN-6

Cat. No.: B15142811

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the butyrylcholinesterase (BChE) inhibitor, **BChE-IN-6**, with other relevant inhibitors. The data presented is based on the findings from Bortolami et al., "New deferiprone derivatives as multi-functional cholinesterase inhibitors: design, synthesis and in vitro evaluation," published in the European Journal of Medicinal Chemistry in 2020. **BChE-IN-6** is identified as compound 12 in this publication.

Inhibitor Selectivity Profile

The inhibitory potency of **BChE-IN-6** and comparator compounds against both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are summarized below. The selectivity index (SI) is calculated as the ratio of the inhibition constant (K_i) for AChE to that of BChE ($\text{AChE } K_i / \text{BChE } K_i$). A higher SI value indicates greater selectivity for BChE.

Compound	BChE K_i (μM)	AChE K_i (μM)	Selectivity Index (SI)
BChE-IN-6 (Compound 12)	0.182 ± 0.018	> 10	> 54.9
Compound 19	0.258 ± 0.025	> 10	> 38.8
Compound 5a	1.35 ± 0.12	0.788 ± 0.051	0.58

Experimental Protocols

The in vitro inhibitory activity of the compounds against AChE from *Electrophorus electricus* (EeAChE) and BChE from equine serum (eqBChE) was determined using a spectrophotometric method developed by Ellman et al.

Materials:

- Acetylthiocholine iodide (ATCI)
- Butyrylthiocholine iodide (BTCI)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- EeAChE (Type VI-S, 681 U/mg)
- eqBChE (7.8 U/mg)
- Sodium phosphate buffer (0.1 M, pH 8.0)
- Test compounds dissolved in methanol

Procedure:

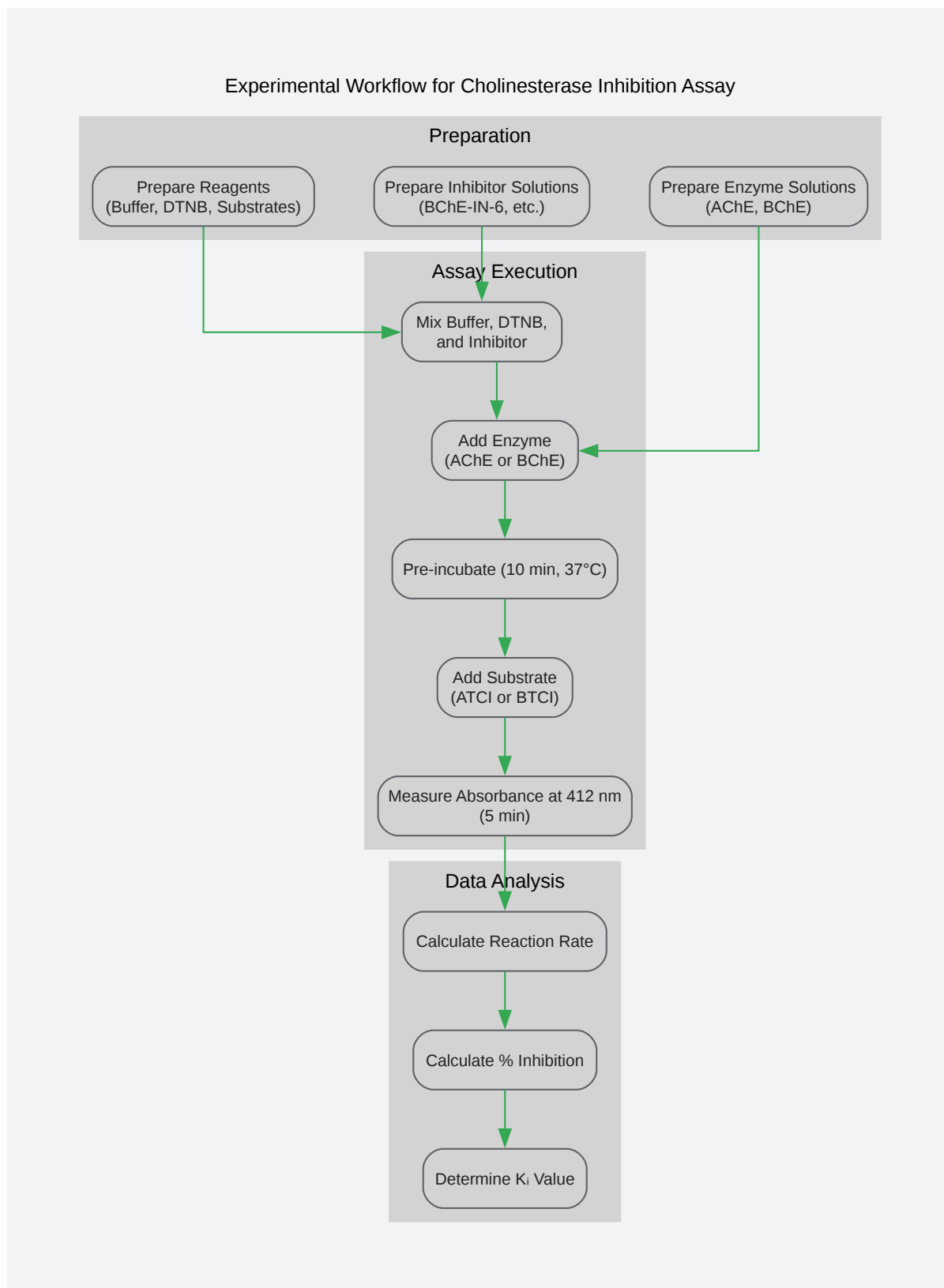
- **Reaction Mixture Preparation:** In a cuvette, 1.0 mL of 0.1 M sodium phosphate buffer (pH 8.0), 0.1 mL of 10 mM DTNB, and 0.1 mL of the test compound solution at various concentrations were mixed.
- **Enzyme Addition:** 0.1 mL of either EeAChE (0.25 U/mL) or eqBChE (0.25 U/mL) solution was added to the reaction mixture.
- **Pre-incubation:** The mixture was incubated for 10 minutes at 37 °C.
- **Initiation of Reaction:** The enzymatic reaction was initiated by adding 0.1 mL of the substrate solution (10 mM ATCI for AChE or 10 mM BTCI for BChE).
- **Spectrophotometric Measurement:** The hydrolysis of the substrate was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30

seconds for 5 minutes using a spectrophotometer.

- **Data Analysis:** The rate of reaction was calculated from the slope of the absorbance versus time curve. The percentage of inhibition was determined by comparing the reaction rates with and without the inhibitor.
- **K_i Determination:** The inhibition constants (K_i) were calculated by fitting the data to the Michaelis-Menten equation using nonlinear regression.

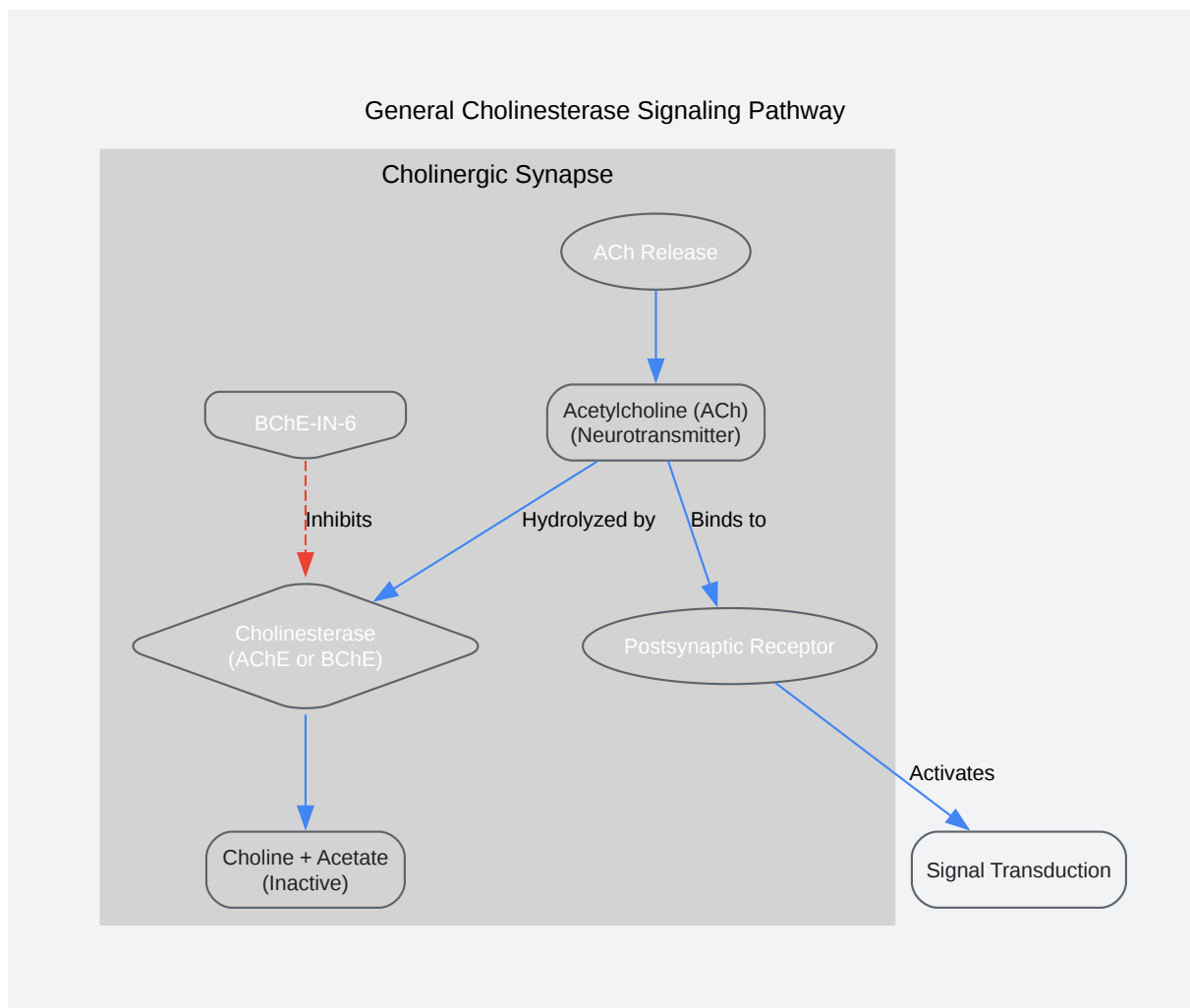
Visualizing Experimental and Biological Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining inhibitor selectivity and the general signaling pathway of cholinesterases.



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Experimental Workflow Diagram



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Cholinesterase Signaling Pathway

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